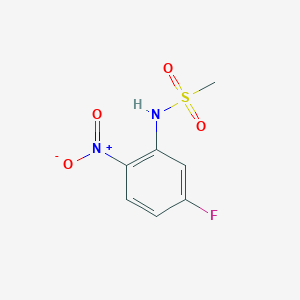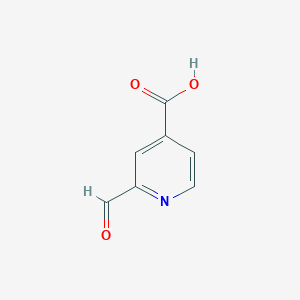
2-Formylisonicotinic acid
説明
2-Formylisonicotinic acid is an aromatic carboxylic acid with the chemical formula C7H5NO3 . It is also known by several synonyms such as 2-Formylpyridine-4-carboxylic acid, 2-Formylisonicotinicacid, and 2-Formyl-isonicotinic acid .
Molecular Structure Analysis
The molecular formula of 2-Formylisonicotinic acid is C7H5NO3 . It has a molecular weight of 151.12 g/mol . The InChI representation of its structure is InChI=1S/C7H5NO3/c9-4-6-3-5 (7 (10)11)1-2-8-6/h1-4H, (H,10,11) .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Formylisonicotinic acid are not available, it’s important to note that many chemical and biological systems involve acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
2-Formylisonicotinic acid has a molecular weight of 151.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 151.026943022 g/mol . The Topological Polar Surface Area is 67.3 Ų .
科学的研究の応用
Renewable Energy and Hydrogen Storage
Formic acid, a simple carboxylic acid, showcases significant potential in renewable energy applications, particularly as a hydrogen storage material. Its efficiency in direct formic acid fuel cells (DFAFCs) surpasses several other PEMFCs, positioning it as a promising fuel for portable devices and vehicles. The reversible hydrogen storage capability of formic acid, facilitated by metal complex or nanoparticle-based catalysts under ambient conditions, underscores its utility in developing low-cost, efficient rechargeable hydrogen fuel cells. This aligns with the broader goals of reducing atmospheric CO2 levels and mitigating global warming effects (Singh, Singh, & Kumar, 2016).
Biomolecular Synthesis and Drug Development
Research on the 2-(N-formyl-N-methyl)aminoethyl group highlights its potential in the solid-phase synthesis of therapeutic oligonucleotides. This approach simplifies oligonucleotide post-synthesis processing by avoiding the use of concentrated ammonium hydroxide for deprotection, making it a cost-effective and efficient strategy for drug development (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Material Science and Catalysis
The study of 2-hydroxynicotinic acid's polymorphism reveals the compound's solid-state identity and its implications for material science. The existence of multiple polymorphs due to distinct molecular packing arrangements opens avenues for exploring novel materials with tailored properties for specific applications (Long, Zhou, Theiss, Siegler, & Li, 2015).
Environmental Applications
Formic acid-mediated reactions have been utilized in the efficient generation of volatile compounds from iron, enhancing the sensitivity and detection limits in environmental analysis. This method's application in trace iron determination in environmental samples demonstrates the integration of chemical reactions with analytical techniques for environmental monitoring and assessment (Zheng, Sturgeon, Brophy, He, & Hou, 2010).
将来の方向性
While specific future directions for 2-Formylisonicotinic acid are not available, research in the field of RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . This could potentially open up new avenues for compounds like 2-Formylisonicotinic acid.
特性
IUPAC Name |
2-formylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLSIKRVYZKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624773 | |
| Record name | 2-Formylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylisonicotinic acid | |
CAS RN |
855636-38-3 | |
| Record name | 2-Formylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)
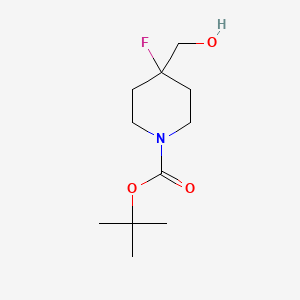

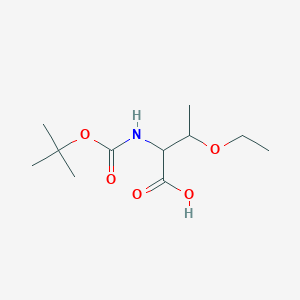
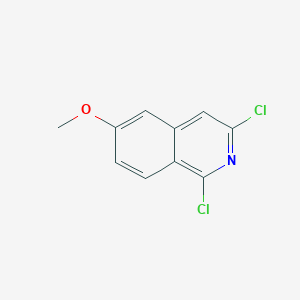
![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

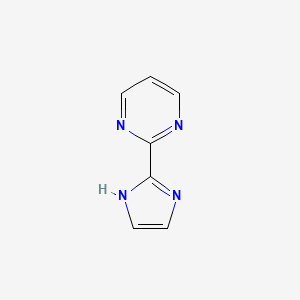


![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)


